molecular formula C10H18N2O4 B556374 DI-Acetyl-lysine CAS No. 499-86-5

DI-Acetyl-lysine

Cat. No. B556374
CAS RN: 499-86-5
M. Wt: 230.26 g/mol
InChI Key: ZHZUEHHBTYJTKY-VIFPVBQESA-N
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Patent
US04311698

Procedure details

A solution of 21.9 g (0.15 mol) of L-lysine, 20 ml of pyridine, and 20 ml of water is stirred at room temperature and 40 ml (0.41 mol) of acetic anhydride is added during a 2 hour period. The resulting solution was stirred overnight at room temperature. Another 20 ml of acetic anhydride are added and the solution heated at 40° C. for 2 hours to complete the reaction and the reaction mixture is evaporated to a syrup. The crude product is purified by passing a water solution over a column of 80 g of Amberlite IR-120 resin and eluting with 1500 ml of water. The water is evaporated and the residue crystallized from acetone to afford 15.7 g of N,N'-diacetyl-DL-lysine, m.p. 138°-139° C. A second crop of 10.3 g, m.p. 138°-139° C. is obtained from acetoneacetonitrile.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].N1[CH:16]=[CH:15]C=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18].[OH2:24]>>[C:17]([NH:1][CH:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:15](=[O:24])[CH3:16])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to a syrup
CUSTOM
Type
CUSTOM
Details
The crude product is purified
WASH
Type
WASH
Details
eluting with 1500 ml of water
CUSTOM
Type
CUSTOM
Details
The water is evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC(CCCCNC(C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04311698

Procedure details

A solution of 21.9 g (0.15 mol) of L-lysine, 20 ml of pyridine, and 20 ml of water is stirred at room temperature and 40 ml (0.41 mol) of acetic anhydride is added during a 2 hour period. The resulting solution was stirred overnight at room temperature. Another 20 ml of acetic anhydride are added and the solution heated at 40° C. for 2 hours to complete the reaction and the reaction mixture is evaporated to a syrup. The crude product is purified by passing a water solution over a column of 80 g of Amberlite IR-120 resin and eluting with 1500 ml of water. The water is evaporated and the residue crystallized from acetone to afford 15.7 g of N,N'-diacetyl-DL-lysine, m.p. 138°-139° C. A second crop of 10.3 g, m.p. 138°-139° C. is obtained from acetoneacetonitrile.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].N1[CH:16]=[CH:15]C=CC=1.[C:17](OC(=O)C)(=[O:19])[CH3:18].[OH2:24]>>[C:17]([NH:1][CH:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:15](=[O:24])[CH3:16])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to a syrup
CUSTOM
Type
CUSTOM
Details
The crude product is purified
WASH
Type
WASH
Details
eluting with 1500 ml of water
CUSTOM
Type
CUSTOM
Details
The water is evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC(CCCCNC(C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.